1,2,2-Trimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a carboxylic acid group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1,2,2-Trimethylcyclohexane-1-carboxylic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,2-trimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The trimethylcyclohexane moiety provides hydrophobic interactions, affecting the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
1,1,2-Trimethylcyclohexane: Similar in structure but lacks the carboxylic acid group.
Cyclohexane-1-carboxylic acid: Contains a carboxylic acid group but lacks the trimethyl substitution.
2,2,6-Trimethylcyclohexanone: Contains a ketone group instead of a carboxylic acid.
Uniqueness: 1,2,2-Trimethylcyclohexane-1-carboxylic acid is unique due to the presence of both the trimethyl substitution and the carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
4351-01-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,2-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(9,3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
YFYPHAFWBWAKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.